molecular formula C6H14CaO10 B1627760 Glyceric acid calcium dihydrate, D- CAS No. 6000-41-5

Glyceric acid calcium dihydrate, D-

Cat. No. B1627760
CAS RN: 6000-41-5
M. Wt: 286.25 g/mol
InChI Key: OKEVQKKVYQHNFW-AKYROZSLSA-L
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Description

D-Glyceric Acid Calcium Salt Dihydrate, also known as ®-2,3-Dihydroxypropanoic acid calcium salt dihydrate, is a compound with the molecular formula 2(C3H5O4).Ca.2(H2O) . It is used as an electrolyte for electrocatalytic oxidation of glycerol and as a precursor to synthesize diacylester derivatives of glyceric acid esterified with palmitoyl chloride and linoleoyl chloride .


Synthesis Analysis

The synthesis of D-Glyceric Acid Calcium Salt Dihydrate involves the action of a glucosylglycerate phosphorylase from the carbohydrate-active enzyme family GH13 . This enzyme is also active on sucrose, which contrasts the strict specificity of known glucosylglycerate phosphorylases that can only use α-D-glucose 1-phosphate as a glycosyl donor in transglycosylation reactions . The promiscuity of the sucrose-active glucosylglycerate phosphorylase can be exploited for the high-yielding and rapid synthesis of 2-O-α-D-glucosyl-D-glycerate from sucrose and D-glycerate .


Molecular Structure Analysis

The molecular structure of D-Glyceric Acid Calcium Salt Dihydrate is represented by the SMILES string O.O.[Ca+2].OCC@@HC(=O)[O-].OCC@@HC(=O)[O-] . The compound has a molecular weight of 286.25 .


Chemical Reactions Analysis

D-Glyceric Acid Calcium Salt Dihydrate can be used as an electrolyte for the electrocatalytic oxidation of glycerol . It can also be used as a precursor to synthesize diacylester derivatives of glyceric acid esterified with palmitoyl chloride and linoleoyl chloride .


Physical And Chemical Properties Analysis

D-Glyceric Acid Calcium Salt Dihydrate is a powder or crystal with a melting point of 134 °C (dec.) (lit.) . It has an optical activity of [α]20/D +13°, c = 5 in H2O .

Scientific Research Applications

Microbial Production for Surplus Glycerol Utilization

Glyceric acid (GA), produced from glycerol by specific strains of acetic acid bacteria, presents potential for mass production from surplus glycerol in biodiesel and oleochemical industries. The biotechnological production of GA, particularly D-GA, has been optimized in strains like Gluconobacter frateurii and Acetobacter tropicalis, achieving high concentrations and enantiomeric excesses. This process involves membrane-bound alcohol dehydrogenase (mADH), which catalyzes glycerol oxidation to GA. Such microbial production pathways suggest GA's potential as a biotechnologically mass-producible compound from glycerol feedstock, offering new applications for glycerol derived from biodiesel production (H. Habe et al., 2009).

Glycerol Oxidation Catalysis

The catalytic oxidation of glycerol to glyceric acid (GLYA) at room temperature using Pt nanoparticles supported on rehydrated Mg-Al hydrotalcites has been explored. This process achieves high activity and selectivity towards GLYA production, surpassing traditional catalyst supports. The study highlights the influence of the Mg/Al molar ratio in the hydrotalcite precursor on the catalyst's basicity and the metal-support interfacial structure, thereby affecting the catalytic performance. Such research indicates the potential of using tailored catalysts for efficient biomass-based polyol transformations, including the sustainable production of high-value chemicals from glycerol (Junbo Zhang et al., 2019).

Viability Enhancement in Ethanol-Dosed Gastric Cells

Research on the effects of D-Glyceric acid calcium salt on ethanol-dosed gastric cells has shown promising results. In studies using human gastric carcinoma cells and normal rat gastric mucosa cells, the addition of DL-GA calcium salt significantly enhanced cell viability in the presence of ethanol. This finding suggests that racemic mixtures of GA may help mitigate the harmful effects of ethanol exposure on gastric cells, offering potential therapeutic applications (H. Habe et al., 2011).

Cytotoxicity Evaluation in Human Dermal Cells

The synthesis and cytotoxicity evaluation of a novel glyceric acid derivative, dilinoleoyl-D-glyceric acid (LA₂-DGA), have been conducted. This derivative, synthesized from D-GA calcium salt, exhibited no significant toxic effects on normal human dermal fibroblasts and primary normal human dermal microvascular endothelial cells. The non-toxic nature of LA₂-DGA highlights its potential for safe applications in various biomedical and cosmetic fields (Shun Sato et al., 2011).

Safety and Hazards

When handling D-Glyceric Acid Calcium Salt Dihydrate, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent research has shown that D-Glyceric Acid can subtly activate cellular energy metabolism . This activation was observed at the whole-body level in both 4- and 21-day studies, and the effect of D-Glyceric Acid was well tolerated . The D-Glyceric Acid regimen may alleviate acute and chronic energy metabolic challenges in main organs like the liver, CNS, and skeletal muscles . Enhanced membrane integrity combined with lower systemic inflammation and activated metabolic flows by the D-Glyceric Acid regimen may be beneficial especially for the aging population .

properties

IUPAC Name

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEVQKKVYQHNFW-AKYROZSLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14CaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035987
Record name D-Glyceric acid calcium salt dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceric acid calcium dihydrate, D-

CAS RN

6000-41-5
Record name Glyceric acid calcium dihydrate, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glyceric acid calcium salt dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERIC ACID CALCIUM DIHYDRATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52904Y550S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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